Cas no 1021260-34-3 (2-(4-methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide)

2-(4-Methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a sulfonamide-thiazole hybrid compound with potential applications in medicinal chemistry and drug development. Its structure incorporates a 1,3-thiazole core functionalized with a 4-methoxybenzenesulfonamide group and a 3-methoxybenzyl carboxamide moiety, offering versatility for structure-activity relationship studies. The presence of methoxy groups enhances solubility and may influence binding affinity in biological systems. This compound is of interest for its potential as a scaffold in designing enzyme inhibitors or receptor modulators, particularly in targeting sulfonamide-sensitive pathways. Its well-defined chemical structure allows for precise modifications, making it a valuable intermediate in synthetic organic and pharmaceutical research.
2-(4-methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide structure
1021260-34-3 structure
Product Name:2-(4-methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
CAS No:1021260-34-3
MF:C19H19N3O5S2
MW:433.501261949539
CID:6030672
PubChem ID:25405580
Update Time:2025-06-25

2-(4-methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
    • N-[(3-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
    • AKOS024488178
    • N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
    • F5006-0281
    • VU0628323-1
    • 1021260-34-3
    • Inchi: 1S/C19H19N3O5S2/c1-26-14-6-8-16(9-7-14)29(24,25)22-19-21-17(12-28-19)18(23)20-11-13-4-3-5-15(10-13)27-2/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
    • InChI Key: AVLQNTLRNBLTCT-UHFFFAOYSA-N
    • SMILES: S1C=C(C(NCC2=CC=CC(OC)=C2)=O)N=C1NS(C1=CC=C(OC)C=C1)(=O)=O

Computed Properties

  • Exact Mass: 433.07661306g/mol
  • Monoisotopic Mass: 433.07661306g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 143Ų

2-(4-methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide Pricemore >>

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2-(4-methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide Related Literature

Additional information on 2-(4-methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

Professional Introduction to Compound with CAS No. 1021260-34-3 and Product Name: 2-(4-methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

The compound with the CAS number 1021260-34-3 and the product name 2-(4-methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a thiazole ring, sulfonamido group, and methyl-substituted phenyl ring, which collectively contribute to its unique chemical properties and biological interactions.

Recent research in medicinal chemistry has highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. Thiazole scaffolds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a sulfonamido group in this compound further enhances its pharmacological potential by improving solubility and binding affinity to biological targets. Additionally, the methyl-substituted phenyl ring introduces additional electronic and steric effects that can modulate the compound's interactions with biological receptors.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Studies have demonstrated that molecules with a similar structural motif exhibit promising activity against several types of cancer cells. The thiazole core, combined with the sulfonamido and phenyl substituents, appears to disrupt critical signaling pathways involved in tumor growth and progression. Furthermore, the methoxy groups at specific positions enhance metabolic stability, making this compound a viable candidate for further preclinical development.

The synthesis of 2-(4-methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key synthetic steps include the formation of the thiazole ring through cyclization reactions, followed by functionalization with the sulfonamido and phenyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the methyl-substituted phenyl moiety efficiently.

In terms of pharmacokinetic properties, this compound demonstrates favorable solubility in both aqueous and organic solvents, which is crucial for formulation development. Preliminary studies indicate that it exhibits good oral bioavailability, suggesting its potential for clinical translation. Additionally, the presence of hydrophilic and lipophilic regions in its structure enhances its ability to cross biological membranes, improving drug delivery efficiency.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with target proteins more accurately. Molecular docking studies have revealed that it interacts strongly with enzymes involved in inflammatory pathways, providing a mechanistic rationale for its observed anti-inflammatory effects. These insights have guided further optimization efforts aimed at enhancing potency and selectivity.

The therapeutic potential of this compound is further supported by its ability to modulate immune responses. Preclinical data suggest that it can inhibit the production of pro-inflammatory cytokines while promoting regulatory T cell activity. This dual action makes it an attractive candidate for treating autoimmune diseases where dysregulated immune responses play a central role.

Another area of interest is the compound's potential as an antimicrobial agent. Resistance to conventional antibiotics has become a significant global health challenge, prompting researchers to explore novel chemical entities with broad-spectrum antimicrobial activity. The structural features of this molecule appear to interfere with bacterial cell wall synthesis and DNA replication, offering a new strategy for combating drug-resistant pathogens.

Future research directions include exploring derivative compounds generated by modifying specific functional groups within the molecule. By systematically altering substituents such as the methoxy groups or introducing new heterocycles, researchers aim to identify analogs with improved pharmacological profiles. Additionally, investigating the compound's interactions with cellular components using advanced imaging techniques will provide deeper insights into its mechanism of action.

The development of this compound also underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. Such collaborations are essential for translating laboratory discoveries into effective therapeutic interventions that address unmet medical needs. The integration of cutting-edge technologies like high-throughput screening and artificial intelligence-driven drug design platforms will accelerate these efforts significantly.

In conclusion,2-(4-methoxybenzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (CAS No. 1021260-34-3) represents a promising candidate for further therapeutic development due to its unique structural features and demonstrated biological activities. Its potential applications span multiple disease areas, including cancer, inflammation, and infections caused by drug-resistant pathogens. Continued research efforts focused on optimizing its pharmacological properties will likely lead to novel treatments that improve patient outcomes worldwide.

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